![molecular formula C17H18N2O3S B5779346 N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide, also known as DAPH-12, is a synthetic compound that has shown potential as a research tool in the field of neuroscience. DAPH-12 is a member of the phenylacetamide family of compounds and has been found to have a unique mechanism of action that makes it an interesting candidate for further research.
Wirkmechanismus
The mechanism of action of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide involves its inhibition of VMAT2. VMAT2 is responsible for the transport of monoamine neurotransmitters into synaptic vesicles, where they are stored until release. By inhibiting VMAT2, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to a decrease in their release and altered neuronal signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide have been studied in both in vitro and in vivo models. In vitro studies have shown that N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide can inhibit VMAT2 activity in a dose-dependent manner, with higher concentrations leading to greater inhibition. In vivo studies have shown that N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide can alter dopamine release and uptake in the striatum, a brain region involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its specificity for VMAT2 inhibition. Unlike other compounds that can inhibit multiple transporters, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide is highly selective for VMAT2. This allows researchers to study the specific effects of VMAT2 inhibition without confounding factors from other transporters.
One limitation of using N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its relatively low potency compared to other VMAT2 inhibitors. This can make it more difficult to achieve complete inhibition of VMAT2 activity and may require higher concentrations of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide.
Zukünftige Richtungen
There are several future directions for research involving N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide. One area of interest is its potential as a tool for studying the role of monoamine neurotransmitters in behavior and disease. By altering the release and uptake of these neurotransmitters, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide can provide insights into the mechanisms underlying various neurological and psychiatric disorders.
Another area of interest is the development of more potent and selective VMAT2 inhibitors based on the structure of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide. By modifying the structure of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide, researchers may be able to improve its potency and selectivity, leading to more effective research tools and potential therapeutic agents.
In conclusion, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide is a synthetic compound with potential as a research tool in the field of neuroscience. Its unique mechanism of action and specificity for VMAT2 inhibition make it an interesting candidate for further research. By studying the effects of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide on monoamine neurotransmitter signaling, researchers may gain insights into the mechanisms underlying various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide involves the reaction of 2,4-dimethoxyaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with phenylacetyl chloride to form N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide. The synthesis of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide is a relatively simple process and can be carried out in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide has been found to have potential as a research tool in the field of neuroscience. Specifically, it has been shown to inhibit the activity of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting VMAT2, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide can alter the release and uptake of these neurotransmitters, which can have significant effects on neuronal signaling and behavior.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-21-13-8-9-14(15(11-13)22-2)18-17(23)19-16(20)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVQXBLDWXLWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198435 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.